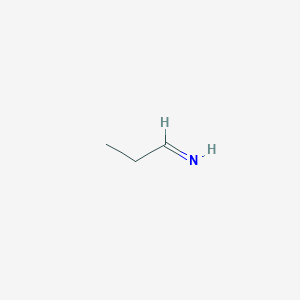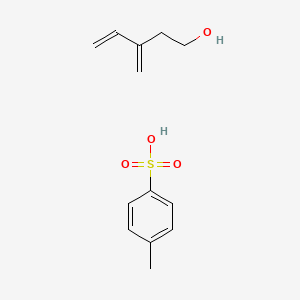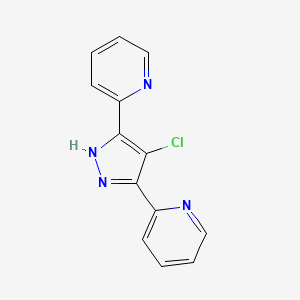![molecular formula C27H13BrN2 B14180284 9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo- CAS No. 876173-76-1](/img/structure/B14180284.png)
9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo-: is a derivative of 9,9’-spirobi[9H-fluorene], a compound known for its robust structure and unique properties. This compound is particularly notable for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo- typically involves the bromination of 9,9’-spirobi[9H-fluorene]. One common method includes dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid containing hydrochloric acid and refluxing the mixture for about 2 hours. The resulting white solid is then recrystallized with ethanol to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination and purification processes on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo various substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction:
Common Reagents and Conditions:
Bromination: Bromine or brominating agents in the presence of catalysts.
Reflux Conditions: Often used to facilitate reactions and improve yields.
Major Products:
Substituted Derivatives: Depending on the reagents used, various substituted derivatives of the compound can be formed.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: Used in the fabrication of OLEDs and other optoelectronic devices due to its high photoluminescence efficiency and chemical stability.
Gas Absorbents: Potential use in the synthesis of spirobifluorene-based conjugated microporous polymers.
Biology and Medicine:
Research Tool:
Industry:
Material Science: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo- exerts its effects is primarily related to its electronic structure. The spiro linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This makes it highly effective in optoelectronic applications.
Comparación Con Compuestos Similares
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Used as a blue-emitting material in electroluminescent devices.
2-Bromo-9,9’-spirobi[fluorene]: Another derivative with similar applications in OLEDs.
Uniqueness: 9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo- stands out due to its specific substitution pattern, which can influence its electronic properties and make it suitable for specialized applications in organic electronics and material science.
Propiedades
Número CAS |
876173-76-1 |
|---|---|
Fórmula molecular |
C27H13BrN2 |
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
2-bromo-9,9'-spirobi[fluorene]-2',7'-dicarbonitrile |
InChI |
InChI=1S/C27H13BrN2/c28-18-7-10-22-19-3-1-2-4-23(19)27(26(22)13-18)24-11-16(14-29)5-8-20(24)21-9-6-17(15-30)12-25(21)27/h1-13H |
Clave InChI |
CGDRXWCPUVGFQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=C(C=CC(=C5)C#N)C6=C4C=C(C=C6)C#N)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
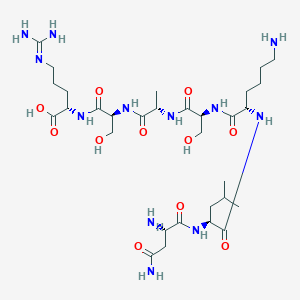
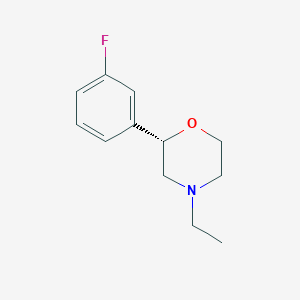
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
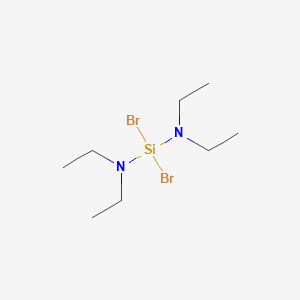
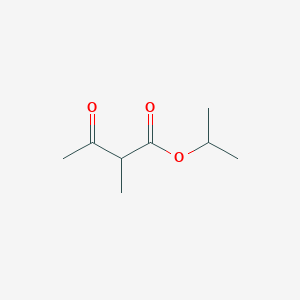
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
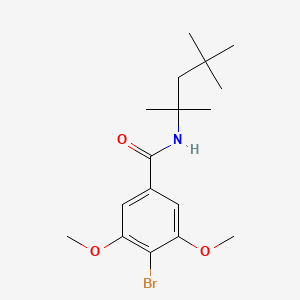
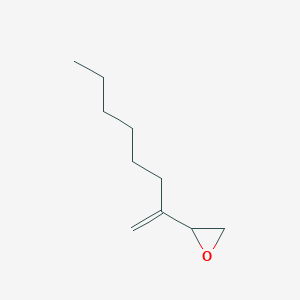
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
